molecular formula C11H14Cl2N2O B7905395 2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide

2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide

Cat. No.: B7905395
M. Wt: 261.14 g/mol
InChI Key: VCCRLKULYYKFMK-UHFFFAOYSA-N
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Description

2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide is a chemical compound with the molecular formula C11H14Cl2N2O It is characterized by the presence of an amino group, a dichlorobenzyl group, and an ethyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide typically involves the reaction of 2,4-dichlorobenzyl chloride with ethyl acetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of ethyl acetamide attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the dichlorobenzyl group plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2,4-dichloro-benzyl)-acetamide
  • 2-Amino-N-(2,4-dichloro-benzyl)-N-methyl-acetamide
  • 2-Amino-N-(2,4-dichloro-benzyl)-propionamide

Uniqueness

2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.

Properties

IUPAC Name

2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O/c1-2-15(11(16)6-14)7-8-3-4-9(12)5-10(8)13/h3-5H,2,6-7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCRLKULYYKFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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